molecular formula C18H16N2O3 B6518511 1-benzyl-4-(3-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 891867-21-3

1-benzyl-4-(3-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6518511
CAS No.: 891867-21-3
M. Wt: 308.3 g/mol
InChI Key: GRYATZVZFXIRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound featuring a tetrahydropyrazine-dione core with benzyl and 3-methoxyphenyl substituents. This structure combines aromatic and electron-donating groups, which influence its physicochemical and biological properties. The compound is synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing precursors, often using reagents like phosphorus oxychloride (POCl₃) or DMF/POCl₃ (Vilsmeier-Haack reagent) .

Properties

IUPAC Name

1-benzyl-4-(3-methoxyphenyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-16-9-5-8-15(12-16)20-11-10-19(17(21)18(20)22)13-14-6-3-2-4-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYATZVZFXIRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-4-(3-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydropyrazine core with a benzyl and methoxyphenyl substituent. This unique arrangement contributes to its interaction with biological targets.

Antitumor Activity

Research indicates that pyrazine derivatives, including those related to this compound, exhibit significant antitumor properties. For instance:

  • Mechanism : These compounds have shown inhibition against various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Case Study : A derivative demonstrated an EC50 value of 0.048 μM against specific cancer cells, indicating potent activity .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds similar to this compound have been evaluated for their anti-inflammatory properties:

  • Findings : Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Antimicrobial Activity

The antimicrobial potential of pyrazine derivatives is well-documented:

  • Activity Spectrum : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The activity is often attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazine derivatives:

  • Modification : Substituents like methoxy groups can enhance solubility and bioavailability while maintaining or enhancing potency .
  • Comparison Table : The following table summarizes the biological activities of various derivatives:
Compound NameActivity TypeEC50 (μM)Reference
This compoundAntitumor0.048
Pyrazole Derivative AAnti-inflammatory0.025
Pyrazole Derivative BAntimicrobial0.015

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrazole Derivatives : Compounds like 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde () share a pyrazole core but lack the fused dione system. The pyrazole ring is more electron-rich, favoring antioxidant activity, while the tetrahydropyrazine-dione core in the target compound may enhance hydrogen-bonding interactions due to its carbonyl groups .
  • However, they exhibit lower thermal stability compared to tetrahydropyrazine-diones .
  • Thiadiazoles : 1,3,4-Thiadiazoles with 3-methoxyphenyl substituents () show significant cytotoxic activity, but the sulfur atom in the thiadiazole ring introduces distinct electronic effects (e.g., weaker hydrogen-bonding capacity) compared to the oxygen-rich dione system .

Substituent Position and Electronic Effects

  • Methoxy Group Position : The 3-methoxyphenyl substituent in the target compound contrasts with 4-methoxyphenyl derivatives (e.g., ). In thiadiazoles, the 3-methoxy position enhances cytotoxic activity by optimizing steric and electronic interactions with biological targets, whereas 4-methoxy derivatives are less active .
  • Benzyl vs. Other Aromatic Substituents: Replacing benzyl with groups like 2-trifluoromethylbenzyl () or 3-chlorophenylmethyl () alters lipophilicity and steric bulk.

Physicochemical Properties

Property Target Compound 1,3,4-Thiadiazole () Tetrazine ()
Molecular Weight (g/mol) ~342 (estimated) 356–380 270–380
LogP (Predicted) 2.5–3.0 2.8–3.5 1.5–2.0
Hydrogen-Bond Acceptors 4 3 5–6

Key Research Findings

Substituent Positioning : The 3-methoxy group on the phenyl ring is critical for bioactivity, as seen in thiadiazoles, where it enhances cytotoxicity by 30–50% compared to 4-methoxy analogues .

Core Flexibility : The tetrahydropyrazine-dione scaffold allows for regioselective modifications, unlike rigid pyrazoles or tetrazines, enabling tailored drug design .

Electron-Donating Effects : The methoxy group’s electron-donating nature improves solubility and interaction with polar targets, a feature shared with fluorescence sensors () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.